Tert-butyl N-(1-cyclopropyl-3-methyl-1-oxobutan-2-YL)carbamate
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Overview
Description
Tert-butyl N-(1-cyclopropyl-3-methyl-1-oxobutan-2-YL)carbamate is an organic compound with a molecular weight of 241.33 g/mol. This compound is known for its unique blend of reactivity and stability, making it valuable for various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-(1-cyclopropyl-3-methyl-1-oxobutan-2-YL)carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with a cyclopropyl ketone derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The final product is then purified using techniques like crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(1-cyclopropyl-3-methyl-1-oxobutan-2-YL)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Tert-butyl N-(1-cyclopropyl-3-methyl-1-oxobutan-2-YL)carbamate is used in various scientific research applications:
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential use in drug development, particularly as a prodrug or a protecting group for active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of Tert-butyl N-(1-cyclopropyl-3-methyl-1-oxobutan-2-YL)carbamate involves its interaction with specific molecular targets. The compound can act as a protecting group, temporarily masking reactive sites in molecules during chemical synthesis. This allows for selective reactions to occur at other sites. The tert-butyl group can be removed under acidic conditions, revealing the active site for further reactions .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: Used in similar applications but lacks the cyclopropyl and oxobutan-2-yl groups.
Cyclopropyl methyl ketone: Shares the cyclopropyl group but differs in its overall structure and reactivity.
N-Boc-protected anilines: Similar in function as protecting groups but differ in their specific applications and reactivity.
Uniqueness
Tert-butyl N-(1-cyclopropyl-3-methyl-1-oxobutan-2-YL)carbamate is unique due to its combination of the tert-butyl carbamate and cyclopropyl ketone moieties. This combination provides a distinct reactivity profile, making it valuable for specific synthetic applications and research studies .
Properties
Molecular Formula |
C13H23NO3 |
---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl N-(1-cyclopropyl-3-methyl-1-oxobutan-2-yl)carbamate |
InChI |
InChI=1S/C13H23NO3/c1-8(2)10(11(15)9-6-7-9)14-12(16)17-13(3,4)5/h8-10H,6-7H2,1-5H3,(H,14,16) |
InChI Key |
XQHGQLOQVKQWBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)C1CC1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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